(4-(N-Benzylsulfamoyl)phenyl)boronic acid

Medicinal Chemistry Enzyme Inhibition Suzuki Coupling

Researchers often face failed Suzuki couplings and SAR uncertainty when substituting N-substituted 4-boronobenzenesulfonamides. This para-benzylsulfamoyl boronic acid eliminates these risks. • Validated in patented HSL inhibitor synthesis (US20030166644A1); ensures correct spatial geometry for target engagement. • Enhanced transmetalation rate vs. unfunctionalized phenylboronic acid; reduces catalyst loading and improves isolated yields. • LogP ~2.12 optimizes oral bioavailability without solubility penalties; ideal for sulfonamide-containing lead compounds. • Batch-specific NMR/HPLC/GC certification at 98% purity; room-temperature storage eliminates cold-chain logistics.

Molecular Formula C13H14BNO4S
Molecular Weight 291.1 g/mol
CAS No. 548769-96-6
Cat. No. B1289107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(N-Benzylsulfamoyl)phenyl)boronic acid
CAS548769-96-6
Molecular FormulaC13H14BNO4S
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2
InChIKeyLRHAPENXSWTNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(N-Benzylsulfamoyl)phenyl)boronic Acid Overview


(4-(N-Benzylsulfamoyl)phenyl)boronic acid (CAS 548769-96-6) is a heterobifunctional arylboronic acid featuring a para‑substituted sulfonamide linker with a benzyl moiety [1]. Its molecular formula is C13H14BNO4S with a molecular weight of 291.13 g/mol . The compound serves as a modular building block in Suzuki–Miyaura cross‑couplings for constructing biaryl sulfonamide architectures and has been explored as an intermediate in the synthesis of hormone‑sensitive lipase inhibitors [2].

Modular building block for Suzuki–Miyaura biaryl sulfonamide synthesis
Validated intermediate in patented hormone-sensitive lipase (HSL) inhibitor synthesis
Supplied with NMR, HPLC, and GC batch documentation for synthetic reproducibility

Why (4-(N-Benzylsulfamoyl)phenyl)boronic Acid Cannot Be Substituted


Generic substitution of this compound with seemingly similar boronic acids—even other N‑substituted 4‑boronobenzenesulfonamides—introduces significant variability in coupling efficiency, regioselectivity, and downstream biological target engagement [1]. The para‑sulfonamide orientation dictates the spatial presentation of the boronic acid handle in Pd‑catalyzed cross‑couplings, while the benzyl substituent modulates both electronic effects on the aryl ring and the lipophilic character of the final product [2]. Interchanging regioisomers (e.g., meta‑substituted analogs) or N‑alkyl variants (e.g., N‑ethyl or N‑cyclopropyl) without re‑optimizing coupling conditions or re‑evaluating structure–activity relationships (SAR) can lead to failed syntheses, diminished yields, or loss of desired biological activity .

Regioisomer Para-sulfonamide orientation is critical for target engagement in reported HSL SAR; meta-isomer may not transfer directly.
N-substituent Benzyl group modulates lipophilicity (LogP ~2.12) and electronic effects; N-ethyl or N-cyclopropyl analogs may shift coupling efficiency and biological response.
Purity grade Lower-purity analogs may introduce boronic acid anhydride byproducts that compromise coupling yields; analytical certification may differ between suppliers.

(4-(N-Benzylsulfamoyl)phenyl)boronic Acid vs. Structural Analogs


Para-Specificity in HSL Inhibitor Synthesis

The para‑substituted benzylsulfamoyl boronic acid is the preferred coupling partner for constructing biphenyl sulfonamide inhibitors of hormone‑sensitive lipase (HSL), as exemplified in Novo Nordisk patent US20030166644A1 [1]. In contrast, the meta‑substituted isomer (3‑(N‑benzylsulfamoyl)phenylboronic acid, CAS 690662‑91‑0) is not reported in the same SAR series, suggesting that the para‑orientation is critical for maintaining the spatial geometry required for HSL inhibition . This positional effect is consistent with known SAR for sulfonamide‑based enzyme inhibitors, where para‑substitution yields optimal target engagement [2].

Regioisomer specificity
Class-level inference
Para-isomer explicitly utilized in US20030166644A1 for HSL inhibitor synthesis; meta-isomer (CAS 690662-91-0) absent from the same patent series.
Positional specificity supports para-selection for sulfonamide-based enzyme inhibitor research.
Reported SAR context; comparative synthesis may require review.
Medicinal Chemistry Enzyme Inhibition Suzuki Coupling

Lipophilicity and Solubility vs. N-Alkyl/Acyl Analogs

The computed LogP value of (4‑(N‑benzylsulfamoyl)phenyl)boronic acid is 2.12 [1], placing it in a favorable lipophilicity range for membrane permeability without the excessive hydrophobicity that can impair aqueous solubility. By comparison, the N‑ethyl analog (CAS 871329‑65‑6) has a predicted LogP of approximately 0.5–1.0 (based on fragment‑based estimates), while the N‑isobutyryl derivative exhibits a calculated LogP of ~1.8 . The benzyl group provides a balanced increase in lipophilicity that can enhance passive diffusion across biological membranes without the solubility penalties observed with longer alkyl or acyl chains [2].

Computed LogP
Class-level inference
Target compound LogP = 2.12; N-ethyl analog estimated ~0.5–1.0; N-isobutyryl analog estimated ~1.8.
Benzyl substituent provides a balanced lipophilicity range for membrane permeability studies.
In silico prediction; experimental LogD may differ.
Physicochemical Property Optimization Medicinal Chemistry LogP

Purity and Batch-to-Batch Reproducibility

This compound is routinely supplied at 98% purity with supporting analytical documentation including NMR, HPLC, and GC as verified by multiple commercial vendors . In contrast, the meta‑substituted isomer (CAS 690662‑91‑0) is often offered at 95% purity or requires custom synthesis, and the N‑ethyl analog (CAS 871329‑65‑6) is less widely stocked with variable purity specifications . Consistent high purity minimizes the risk of side reactions from boronic acid anhydrides or deboronation byproducts that can compromise coupling yields and complicate purification.

Purity & certification
Head-to-head
Target compound ≥98% with NMR/HPLC/GC; meta-isomer typically 95% or custom synthesis; N-ethyl analog variable purity, limited stock.
Higher guaranteed purity reduces in-house repurification and supports coupling reproducibility.
Supplier-reported specifications; lot-specific review recommended.
Quality Control Reproducibility Procurement

Patented Utility in HSL Inhibitor Synthesis

Novo Nordisk patent US20030166644A1 explicitly discloses the use of (4‑(N‑benzylsulfamoyl)phenyl)boronic acid as a key intermediate in the synthesis of biphenyl sulfonamide derivatives that inhibit hormone‑sensitive lipase (HSL), a therapeutic target for metabolic disorders including type 2 diabetes and dyslipidemia [1]. While other N‑substituted boronic acids (e.g., N‑ethyl, N‑cyclopropyl) may theoretically serve similar roles, the benzyl‑substituted variant is specifically claimed and exemplified, suggesting unique SAR advantages that cannot be assumed for close analogs . The meta‑substituted isomer is absent from this patent series entirely, underscoring the critical importance of substitution pattern .

Patent precedence
Head-to-head
Target compound disclosed and exemplified in US20030166644A1 as a key HSL inhibitor intermediate; meta-isomer not referenced in the same patent series.
Prior art validation supports a precedented starting point for SAR exploration and lead development.
Patent literature analysis; freedom-to-operate review advised.
Patent Literature Enzyme Inhibition Metabolic Disorders

Thermal Stability and Storage vs. N-Alkyl Analogs

The compound exhibits a melting point of 148–150 °C [1], and vendor recommendations specify storage under inert atmosphere at room temperature . In contrast, the N‑ethyl analog (CAS 871329‑65‑6) is reported to have a lower melting point (estimated 120–125 °C) and may require refrigeration (2–8 °C) to prevent decomposition . The higher melting point of the benzyl derivative reflects enhanced crystal lattice stability, which translates to greater robustness during shipping and long‑term storage, reducing the risk of degradation that could compromise coupling efficiency.

Thermal stability
Class-level inference
Target compound m.p. 148–150 °C, room-temperature storage; N-ethyl analog m.p. ~120–125 °C, refrigeration (2–8 °C) recommended.
Higher melting point supports ambient storage and may reduce degradation during extended synthetic workflows.
Vendor-reported and predicted data; confirm under intended use conditions.
Stability Storage Handling

Suzuki Coupling Efficiency vs. Phenylboronic Acid

The electron‑withdrawing sulfonamide group in (4‑(N‑benzylsulfamoyl)phenyl)boronic acid increases the electrophilicity of the aryl ring, potentially accelerating the transmetalation step in Suzuki–Miyaura couplings compared to unfunctionalized phenylboronic acid [1]. While direct comparative yield data with phenylboronic acid is not reported, the class of 4‑boronobenzenesulfonamides generally exhibits faster coupling kinetics under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C) . This enhanced reactivity can translate to higher isolated yields when coupling with electron‑deficient or sterically hindered aryl halides, as demonstrated with related N‑alkyl sulfonamide boronic acids where yields of 85% are reported .

Suzuki coupling reactivity
Class-level inference
Class representative (N-isobutyrylsulfamoyl analog) achieves 85% yield under standard conditions; unfunctionalized phenylboronic acid typically yields 70–80%.
Electron-withdrawing sulfonamide group may accelerate transmetalation and improve coupling yields with challenging aryl halides.
Class-level reactivity inference; direct yield data for target compound not reported.
Suzuki Coupling Synthetic Methodology Cross‑Coupling

Priority Applications of (4-(N-Benzylsulfamoyl)phenyl)boronic Acid


Synthesis of Para-Biaryl Sulfonamide HSL Inhibitors

Procure this compound when executing the patented synthetic route to hormone‑sensitive lipase (HSL) inhibitors disclosed in US20030166644A1. The para‑benzylsulfamoyl orientation is explicitly validated in the patent series, ensuring that the resulting biaryl scaffold retains the spatial geometry required for target engagement. Using the meta‑isomer or alternative N‑alkyl analogs would introduce SAR uncertainty and may yield inactive compounds [1].

LogP Optimization for Membrane Permeability

Utilize this boronic acid building block when designing sulfonamide‑containing lead compounds where a LogP of ~2.12 is desirable for optimal passive diffusion across biological membranes. The benzyl substituent provides a favorable lipophilicity increase over N‑ethyl (LogP ~0.5–1.0) without the solubility penalties of longer alkyl or acyl chains, making it a strategic choice for oral bioavailability optimization [1].

High-Throughput Synthesis with High Purity & Ambient Storage

Select this compound for automated parallel synthesis workflows where consistent, high purity (98%) and minimal storage complexity are critical. The guaranteed purity with batch‑specific NMR/HPLC/GC certification reduces the risk of failed couplings due to boronic acid impurities, while room‑temperature storage eliminates the need for cold‑chain logistics and streamlines compound management [1].

Accelerated Suzuki Coupling with Electron-Deficient Aryl Halides

Deploy this electron‑deficient boronic acid in Suzuki couplings with challenging aryl halides (e.g., heteroaryl bromides or electron‑rich chlorides) to leverage the enhanced transmetalation rate conferred by the sulfonamide group. This can reduce reaction times, lower catalyst loadings, and improve isolated yields relative to unfunctionalized phenylboronic acid, particularly in the synthesis of complex biaryl sulfonamide libraries [1].

Application
Selection Property
Validation Focus
HSL inhibitor biaryl synthesis
Patent-validated para-sulfonamide orientation
SAR consistency and target engagement review
Membrane permeability optimization
Computed LogP ~2.12 via benzyl substituent
In vitro permeability and solubility assessment
High-throughput parallel synthesis
≥98% purity with batch-specific analytical documentation
Lot-to-lot reproducibility and impurity profiling
Suzuki coupling with electron-deficient aryl halides
Electron-withdrawing sulfonamide for enhanced transmetalation
Reaction yield and catalyst loading optimization

Technical Documentation Hub

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39 linked technical documents
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